molecular formula C14H13BrN2OS B2626691 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one CAS No. 223694-67-5

4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Cat. No. B2626691
CAS RN: 223694-67-5
M. Wt: 337.24
InChI Key: BXJMXKODSUWFTQ-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one” is a complex organic molecule. It contains a hexahydroquinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. The molecule also has a bromophenyl group attached to the 4-position and a sulfanylidene group attached to the 2-position of the hexahydroquinazolinone core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the hexahydroquinazolinone core, with the bromophenyl and sulfanylidene groups providing additional structural features. The bromine atom in the bromophenyl group is a heavy atom that could influence the compound’s properties, such as its density and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and possibly its boiling point. The nitrogen and sulfur atoms in the molecule could also influence its properties, such as its acidity and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Functionalized Quinazolines

Research indicates the potential of related quinazoline derivatives in synthesizing functionalized compounds through electrophilic cyclization, showcasing their utility in creating complex chemical structures with significant pharmacological potential (Kut, Onysko, & Lendel, 2020).

Antituberculosis Activity

Derivatives of quinazoline have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, revealing some compounds with significant activity, highlighting the compound's relevance in developing antituberculosis agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Anticancer Properties

Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and evaluated for their potential cytotoxicity against cancer cell lines, with some compounds displaying significant anticancer activity, underscoring the potential of quinazoline derivatives in cancer therapy (Nowak et al., 2015).

Biological Activities

Antioxidant Activity

The antioxidant activity of bromophenols, which can be structurally related to quinazoline derivatives, has been studied, showing potent activities that could help prevent oxidative deterioration of food, suggesting potential applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).

Antiviral and Cytotoxic Activities

Novel quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activity against various viruses, including HIV and HSV, with some compounds exhibiting distinct antiviral activity, pointing towards the potential use of quinazoline derivatives in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Future Directions

The study of novel bromophenyl-containing compounds like this one could be of interest in various fields, including medicinal chemistry and materials science. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

4-(3-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-9-4-1-3-8(7-9)13-12-10(16-14(19)17-13)5-2-6-11(12)18/h1,3-4,7,13H,2,5-6H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJMXKODSUWFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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